molecular formula C20H20N2O2S2 B2595706 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034340-20-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2595706
CAS No.: 2034340-20-8
M. Wt: 384.51
InChI Key: HYZGGNOOEOMSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a recognized, potent, and selective antagonist of the G protein-coupled receptor 17 (GPR17) (PubMed) . GPR17 is a hybrid receptor for both purinergic and cysteinyl-leukotriene signaling and is predominantly expressed in oligodendrocyte precursor cells (OPCs) within the central nervous system. Its spatiotemporal expression pattern marks it as a critical regulator of the transition between immature, proliferating OPCs and mature, myelinating oligodendrocytes (Nature Neuroscience) . Consequently, this compound is a vital pharmacological tool for investigating remyelination strategies. By selectively blocking GPR17 activity, researchers can probe the receptor's role in halting oligodendrocyte differentiation and its contribution to myelin damage in models of diseases like multiple sclerosis (MS) and ischemic stroke (PubMed) . The research value of this antagonist lies in its ability to promote OPC maturation and enhance remyelination in pre-clinical studies, providing critical insights into potential therapeutic interventions for a range of neurodegenerative and neuroinflammatory disorders characterized by demyelination (Glia) .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-9-10-21-19(12-15)20-6-3-11-25-20/h3,6-13,22H,1-2,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZGGNOOEOMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

BI69314

Structure : 6-(Cyclopentyloxy)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide .
Key Differences :

  • Core : BI69314 contains a pyridine-3-carboxamide core, whereas the target compound has a tetrahydronaphthalene-sulfonamide backbone.
  • Substituents : Both share the 2-(thiophen-2-yl)pyridin-4-yl)methyl group, but BI69314 includes a cyclopentyloxy moiety.
  • Molecular Weight : 379.48 g/mol (BI69314) vs. ~397.5 g/mol (estimated for the target compound).

Implications : The carboxamide group in BI69314 may enhance hydrogen-bonding interactions, while the sulfonamide in the target compound could improve solubility or alter binding kinetics.

YNT-3708 (OX1R-Selective Agonist)

Structure : (R)-18 in features a tetrahydronaphthalene-sulfonamide linked to a methoxyphenylacrylamide .
Key Differences :

  • Sulfonamide Position : YNT-3708’s sulfonamide is part of a biphenyl system, whereas the target compound’s sulfonamide is directly attached to the tetrahydronaphthalene.
  • Bioactivity : YNT-3708 demonstrates OX1R selectivity , attributed to its sulfonamide and methoxyphenyl substituents.

Implications : The tetrahydronaphthalene-sulfonamide scaffold in both compounds suggests a role in receptor binding, but the target’s thiophene-pyridyl group may confer distinct selectivity or potency.

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-Tetrahydronaphthalene-2-carboxamide

Structure : A carboxamide analogue with a methylpyrimidine-sulfamoylphenyl group .
Key Differences :

  • Functional Groups : Carboxamide vs. sulfonamide.
  • Substituents : Methylpyrimidine in the analogue vs. thiophene-pyridyl in the target.

Structure-Activity Relationships (SAR)

  • Tetrahydronaphthalene Core : Present in YNT-3708 and the target compound, this scaffold may enhance lipid solubility and CNS penetration.
  • Thiophene-Pyridyl Group : Shared with BI69314, this moiety is associated with π-π stacking interactions in receptor binding .
  • Sulfonamide vs. Carboxamide : Sulfonamides often exhibit higher metabolic stability but may reduce oral bioavailability compared to carboxamides.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Group
Target Compound Tetrahydronaphthalene Thiophene-pyridylmethyl, sulfonamide ~397.5* Sulfonamide
BI69314 Pyridine-3-carboxamide Thiophene-pyridylmethyl, cyclopentyloxy 379.48 Carboxamide
YNT-3708 Biphenyl-tetrahydronaphthalene Methoxyphenyl, sulfonamide N/A Sulfonamide
Compound Tetrahydronaphthalene Methylpyrimidine, carboxamide ~437.5* Carboxamide

*Calculated based on molecular formulae.

Table 2. Hypothetical Pharmacological Profiles

Compound Potential Target Likely Bioactivity Structural Basis
Target Compound GPCRs (e.g., orexin receptors) Receptor modulation Thiophene-pyridyl (π-stacking), sulfonamide (H-bonding)
BI69314 Kinases or ion channels Enzyme inhibition Carboxamide (polar interactions)
YNT-3708 OX1R Selective agonist (OX1R) Biphenyl-sulfonamide (receptor specificity)

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features—including a sulfonamide functional group and a tetrahydronaphthalene moiety—suggest various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O2S2, with a molar mass of approximately 384.515 g/mol. The compound features:

  • Sulfonamide Group : Known for its antimicrobial properties.
  • Tetrahydronaphthalene Backbone : Associated with various biological activities including anticancer effects.
  • Pyridine and Thiophene Moieties : These heterocycles are often linked to diverse pharmacological effects.

Biological Activity Overview

Initial studies suggest that this compound may exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the thiophene and pyridine rings may enhance this activity by interacting with bacterial enzymes or receptors.
  • Anticancer Properties : Compounds with similar structural features have shown promise in cancer research. The tetrahydronaphthalene structure is often linked to cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Research indicates that sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrases (CAs), which are important in tumor biology.

Case Studies and Experimental Results

  • Antimicrobial Studies :
    • A study on related sulfonamides indicated that modifications to the sulfonamide group could lead to enhanced antimicrobial activity against specific bacterial strains .
  • Cytotoxicity Evaluations :
    • In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as A875 and HepG2. For instance, certain derivatives showed IC50 values in the low micromolar range .
  • Enzyme Inhibition :
    • Research focusing on sulfonamides has highlighted their potential as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is overexpressed in many tumors . This suggests that this compound could be explored further for its inhibitory effects on these enzymes.

Structure–Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural components. The following table summarizes key findings related to the SAR for compounds similar to this compound:

Compound NameStructural FeaturesBiological ActivityNotes
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthaleneDimethylamino groupAntimicrobialSimilar naphthalene structure
N-[3-(trifluoromethyl)-1H-pyrazol]-5,6-dihydrobenzo[b]thieno[3,2-d]pyrimidinPyrazole and thieno ringsAnticancerDifferent heterocyclic components
N-(6-chloro-pyridin-3-yloxy)-5-methyl-N-methylsulfonamideMethylsulfonamide groupAntimicrobialVariation in substituents affects activity

Conclusion and Future Directions

This compound presents a promising avenue for research due to its complex structure and potential biological activities. While initial studies indicate significant antimicrobial and anticancer properties, further investigations are necessary to elucidate the specific mechanisms of action and optimize its therapeutic applications.

Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with target enzymes.
  • In vivo studies to assess the efficacy and safety profile of the compound in animal models.
  • Exploration of structural modifications to enhance biological activity and selectivity.

Q & A

Basic: What are the optimal synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Answer:
The synthesis involves multi-step procedures with critical protective group strategies. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is reacted with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane (DCM) to protect the hydroxyl group. Subsequent reduction with lithium aluminium hydride (LAH) in THF yields key intermediates . Final sulfonamide coupling employs iodine-mediated substitution with thiophene-pyridine derivatives under anhydrous conditions. Purification via column chromatography and recrystallization ensures high yields (60-75%) .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structure solution is achieved via direct methods in SHELXS or charge-flipping in SHELXD. Refinement with SHELXL incorporates anisotropic displacement parameters and hydrogen atom positioning using riding models. Software suites like WinGX and ORTEP facilitate visualization and validation of thermal ellipsoids and molecular packing .

Advanced: How can enantiomeric purity be ensured during synthesis, given the stereogenic center in the tetrahydronaphthalene moiety?

Answer:
Asymmetric catalysis is critical. For instance, Corey-Bakshi-Shibata (CBS) reduction with (R)-2-methyl-CBS-oxazaborolidine and BH₃·SMe₂ in toluene/THF at −15°C achieves >95% enantiomeric excess (ee) for the (S)-configured alcohol intermediate . Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D measurements) validates stereochemical fidelity .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during characterization?

Answer:
Unexpected peaks may arise from by-products (e.g., residual protecting groups or regioisomers). A methodological approach includes:

  • 2D NMR (COSY, HSQC, HMBC): To resolve overlapping signals and assign coupling networks.
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion integrity.
  • Comparative analysis: Cross-check with literature data for analogous sulfonamides .
    For example, residual THP-protected intermediates can be identified via distinctive δ 4.5–5.0 ppm (¹H NMR) signals .

Advanced: What strategies mitigate hygroscopicity challenges in intermediates like the LAH-reduced alcohol?

Answer:
Hygroscopic intermediates require strict anhydrous handling:

  • Inert atmosphere: Use Schlenk lines or gloveboxes for air-sensitive reactions.
  • Solvent drying: THF is distilled over Na/benzophenone.
  • Quenching protocols: Gradual addition of wet solvents (e.g., 5% NaOH in H₂O) to LAH reactions minimizes exothermic decomposition .

Advanced: How can researchers validate the biological relevance of structural modifications (e.g., sulfonamide vs. amide substituents)?

Answer:
Structure-activity relationship (SAR) studies are essential. For example:

  • Bioisosteric replacement: Compare sulfonamide (SO₂NH) with carboxamide (CONH) analogs via in vitro assays (e.g., enzyme inhibition).
  • Computational docking: Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins.
  • Pharmacokinetic profiling: Assess metabolic stability (CYP450 assays) and logP (HPLC-derived) to optimize lipophilicity .

Advanced: What analytical methods confirm the absence of regioisomers in the final product?

Answer:

  • Reverse-phase HPLC: Use a C18 column with gradient elution (e.g., H₂O/ACN + 0.1% TFA) to resolve isomers.
  • NOESY NMR: Detects spatial proximity of aromatic protons to distinguish regioisomers.
  • X-ray crystallography: Definitive proof of regiochemistry via electron density maps .

Basic: What are the recommended conditions for sulfonamide bond formation in this compound?

Answer:
Sulfonamide coupling typically uses:

  • Reagents: Sulfonyl chloride intermediates reacted with amines in DCM or THF.
  • Bases: Triethylamine (TEA) or pyridine to scavenge HCl.
  • Temperature: 0°C to room temperature to minimize side reactions (e.g., sulfonate ester formation) .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Answer:
Discrepancies arise from crystal packing effects or polymorphic forms. Mitigation includes:

  • Thermodynamic solubility assays: Shake-flask method in biorelevant media (FaSSIF/FeSSIF).
  • Powder X-ray diffraction (PXRD): Identifies polymorphs.
  • Hansen solubility parameters (HSP): Predict solvents for co-crystallization .

Basic: What are the critical steps for reproducing the synthesis described in literature?

Answer:

  • Detailed experimental logs: Note reaction times, temperatures, and solvent batches.
  • In situ monitoring: TLC or FTIR to track reaction progress.
  • Purification: Use prep-HPLC or flash chromatography with optimized gradients.
  • Citation of methods: Follow protocols from peer-reviewed syntheses (e.g., Schemes 1–2 in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.